molecular formula C22H22N4O4S B2704246 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 899989-16-3

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2704246
CAS RN: 899989-16-3
M. Wt: 438.5
InChI Key: FQZZGFVAHKZHSQ-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Coumarins and their derivatives exhibit a wide range of biological activities, including antioxidant properties . In this context, the compound has been studied for its antioxidant potential. Researchers have evaluated its activity using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide radical assays. Comparisons have been made with the well-known antioxidant ascorbic acid. The synthesized coumarins, specifically compounds 5 and 6, demonstrated promising antioxidant effects. Further investigations into their mechanisms of action and potential applications in oxidative stress-related conditions are warranted.

Optical Applications

Coumarins are not only biologically active but also find applications in optical sciences. Their super thermal stability, outstanding optical properties, and extended spectral response make them valuable in various fields. Researchers have explored coumarins as laser dyes, nonlinear optical chromophores, fluorescent whiteners, fluorescent probes, and solar energy collectors . The compound may contribute to these applications due to its structural features. Investigating its optical properties and potential use in optical devices could be an exciting avenue for research.

Antibacterial and Antifungal Activities

While the specific compound hasn’t been directly studied for antibacterial and antifungal effects, it’s worth noting that coumarins, in general, exhibit such properties . Researchers have identified coumarins as active agents against bacteria and fungi. If this compound shares structural similarities with other coumarins, it might also possess antimicrobial potential. Further in vitro and in vivo studies are necessary to validate its efficacy against specific pathogens.

Other Biological Activities

Given the diverse biological activities of coumarins, it’s essential to explore other potential effects of this compound. Previous studies have linked coumarins to anti-inflammatory, anticoagulant, anti-HIV, and antitumor properties . Investigating its interactions with specific molecular targets and cellular pathways could reveal additional therapeutic applications.

Synthesis and Structure Elucidation

The synthesis of this compound involves several steps, including condensation reactions and addition reactions. Researchers have proposed structures for the synthesized coumarins based on spectroscopic evidence . Detailed characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), would provide further insights into its structure and stability.

Future Prospects

Considering the compound’s unique structure and potential biological activities, future research could focus on:

Kadhum, A. A. H., Al-Amiery, A. A., Musa, A. Y., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761. DOI: 10.3390/ijms12095747

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-21(23-13-7-10-16-8-3-1-4-9-16)22(28)24-20-18-14-31(29,30)15-19(18)25-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZGFVAHKZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide

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